n-(3-Bromo-2-fluorophenyl)acetamide
Description
Significance of Halogenated Arylacetamides in Chemical Synthesis
Halogenated organic compounds are crucial as intermediates in chemical synthesis, especially in metal-catalyzed cross-coupling reactions. researchgate.netnih.gov The presence of halogens like fluorine, chlorine, bromine, and iodine can significantly enhance the therapeutic potential of pharmaceutical molecules. mt.com Specifically, organobromides and organoiodides are highly useful for introducing new functional groups and constructing more elaborate molecular architectures. mt.com
The process of halogenation, which involves replacing hydrogen atoms with halogen atoms in an organic compound, is a fundamental reaction in both large-scale chemical production and fine chemical synthesis. mt.com The reactivity of halogens follows the order of fluorine > chlorine > bromine > iodine. mt.com Halogenation can occur through different mechanisms depending on the substrate, including free radical processes for saturated hydrocarbons, addition reactions for unsaturated organics, and electrophilic substitution for aromatic compounds. mt.com
The strategic introduction of halogen atoms can have a profound impact on the biological activity of molecules. nih.gov This has led to a high proportion of pharmaceuticals and agrochemicals on the market containing halogens. nih.gov Consequently, developing reliable and regioselective methods for halogenating organic compounds is a key area of research. researchgate.netnih.gov
Overview of Research Trajectories for N-(3-Bromo-2-fluorophenyl)acetamide and Analogues
Research involving this compound and its analogs often focuses on their synthesis and subsequent use as precursors for more complex molecules with potential biological activities. The synthesis of related compounds, such as 2-amino-N-(p-chlorophenyl) acetamide (B32628) derivatives, has been explored for their antibacterial properties. irejournals.com These syntheses often involve the reaction of a bromo-substituted acetamide with various amines. irejournals.com
The development of synthetic routes to halogenated compounds is an active area of investigation. For instance, methods for synthesizing 3-bromo-2-fluoroaniline (B1289246), a precursor to this compound, have been described. chemicalbook.com Similarly, the synthesis of 5-bromo-2-fluorobenzonitrile (B68940) highlights the chemical transformations possible on related halogenated aromatic rings. google.com
Analogs of this compound, such as N-[4-bromo-3-(trifluoromethyl)phenyl]acetamide, are also of interest. cymitquimica.comcookechem.com The study of these molecules contributes to a broader understanding of how different halogen and substituent patterns on the phenylacetamide scaffold influence their chemical properties and potential applications.
Scope and Relevance of Academic Inquiry into this Compound Class
The academic inquiry into halogenated arylacetamides like this compound is driven by their importance in medicinal chemistry and materials science. The introduction of halogens can dramatically improve the properties of organic molecules for selective modulation of biological targets. nih.gov This has spurred synthetic endeavors to create novel bioactive small molecules for pharmaceutical and agrochemical applications. nih.gov
The study of these compounds is not limited to their synthesis. For example, research on 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] researchgate.netnih.govthiazin-2-yl)-N-(2-bromophenyl) acetamide as a potential antidiabetic agent demonstrates the exploration of their pharmacological activities. nih.gov Furthermore, the investigation of N-(4-((E)-3-arylacryloyl)phenyl)acetamide derivatives for their antileishmanial activity showcases the diverse therapeutic areas where this class of compounds is being studied. researchgate.net
The development of new synthetic methods, such as the use of halogenase enzymes for regioselective halogenation, is also a significant area of academic research. nih.gov These enzymatic methods offer a more environmentally friendly alternative to traditional chemical halogenation, which often uses hazardous reagents. researchgate.netnih.gov
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 88288-11-3 | C8H7BrFNO | 232.05 |
| (3-Bromo-2-fluorophenyl)acetonitrile | 874285-03-7 | C8H5BrFN | 214.03 |
| 3-Bromo-2-fluoroaniline | 58534-95-5 | C6H5BrFN | 190.01 |
| N-[4-bromo-3-(trifluoromethyl)phenyl]acetamide | 41513-05-7 | C9H7BrF3NO | 282.06 |
Structure
3D Structure
Properties
CAS No. |
88288-11-3 |
|---|---|
Molecular Formula |
C8H7BrFNO |
Molecular Weight |
232.05 g/mol |
IUPAC Name |
N-(3-bromo-2-fluorophenyl)acetamide |
InChI |
InChI=1S/C8H7BrFNO/c1-5(12)11-7-4-2-3-6(9)8(7)10/h2-4H,1H3,(H,11,12) |
InChI Key |
BJGINPMOVCVXGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C(=CC=C1)Br)F |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for N 3 Bromo 2 Fluorophenyl Acetamide
Established Synthetic Routes to N-Arylacetamides
The formation of N-arylacetamides, including N-(3-bromo-2-fluorophenyl)acetamide, traditionally relies on robust and well-documented reactions. These methods are prized for their reliability and applicability to a wide range of substrates.
Acylation of Substituted Anilines
A primary and widely employed method for synthesizing N-arylacetamides is the acylation of substituted anilines. mdpi.com This reaction involves treating an aniline (B41778) derivative with an acylating agent, such as acetic anhydride (B1165640) or acetyl chloride, to introduce the acetyl group onto the nitrogen atom. The presence of substituents on the aniline ring can influence the reactivity of the amine group, but the fundamental transformation remains a cornerstone of amide synthesis. For the synthesis of this compound, this would involve the acylation of 3-bromo-2-fluoroaniline (B1289246). chemicalbook.com
Amide Bond Formation via Acid Chlorides
Another prevalent strategy for constructing the amide bond in N-arylacetamides is the reaction between an aniline and an acid chloride. mdpi.com This method is often preferred due to the high reactivity of acid chlorides, which facilitates the reaction, often at room temperature. The reaction of 3-bromo-2-fluoroaniline with acetyl chloride would yield this compound. This approach is exemplified in the synthesis of similar structures like 2-bromo-N-(p-chlorophenyl) acetamide (B32628), which is prepared from 4-chloroaniline (B138754) and bromoacetyl bromide. irejournals.com
Synthesis of Key Precursors for this compound
The successful synthesis of this compound is critically dependent on the availability of the key precursor, 3-bromo-2-fluoroaniline. The preparation of this intermediate involves specific halogenation and functional group manipulations on the aromatic ring.
Preparation of Halogenated Aniline Intermediates
The synthesis of 3-bromo-2-fluoroaniline can be achieved through various routes. One documented method involves the reduction of 3-bromo-2-fluoronitrobenzene (B1519329). chemicalbook.com This reduction is typically carried out using a reducing agent like tin(II) chloride in the presence of hydrochloric acid. chemicalbook.com An alternative approach involves the direct bromination of a fluoroaniline (B8554772) precursor. For instance, a method for preparing 2-bromo-6-fluoroaniline (B133542) involves the sulfonation of 2-fluoroaniline, followed by bromination and subsequent desulfonation. wipo.int A similar strategy could potentially be adapted for the synthesis of 3-bromo-2-fluoroaniline. The use of cupric bromide has also been reported as a reagent for the para-selective bromination of anilines. google.com
Table 1: Synthesis of 3-Bromo-2-fluoroaniline
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 3-Bromo-2-fluoronitrobenzene | Tin(II) chloride, Hydrochloric acid | 3-Bromo-2-fluoroaniline | 95% | chemicalbook.com |
| 2-Fluoroaniline | 1. Sulfuric acid, heat; 2. Hydrogen bromide, Hydrogen peroxide; 3. Anisole, Sulfuric acid | 2-Fluoro-3-bromoaniline | - | wipo.int |
Functionalization Strategies for Aromatic Systems
The introduction of halogen atoms onto an aromatic ring is a fundamental transformation in organic synthesis. For the preparation of precursors to this compound, electrophilic aromatic substitution reactions are commonly employed. The directing effects of the existing substituents on the benzene (B151609) ring play a crucial role in determining the position of the incoming halogen. For example, in the bromination of 2-fluoroaniline, the amino group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director. Careful control of reaction conditions is necessary to achieve the desired regioselectivity.
Advanced Synthetic Transformations Leading to this compound
Beyond traditional methods, advanced synthetic strategies are continuously being developed to improve the efficiency and scope of N-arylacetamide synthesis. While not specifically detailed for this compound in the provided context, these modern techniques offer potential alternative routes.
Recent advancements in catalysis have led to the development of greener synthetic methods for N-arylamides using recyclable metal catalysts, such as iron/copper oxide nanoparticles. researchgate.net Furthermore, direct catalytic nitrogenation using dinitrogen (N2) as the nitrogen source presents an innovative approach to forming arylamines from organohalides, which could then be acylated. nih.gov Other modern approaches include the hypervalent iodine-mediated aza-Hofmann-type rearrangement of amidines to form N-arylamides. mdpi.com These advanced methods often provide advantages in terms of atom economy, milder reaction conditions, and reduced waste generation. mdpi.comresearchgate.net
Palladium-Catalyzed Coupling Reactions in Acetamide Synthesis
Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, offering efficient and versatile methods for the formation of carbon-nitrogen (C-N) bonds. The synthesis of N-arylacetamides, including this compound, can be effectively achieved through these powerful catalytic systems. The most common approach involves the coupling of an aryl halide with acetamide in the presence of a palladium catalyst, a suitable ligand, and a base.
A general and widely applicable method is the Buchwald-Hartwig amination, which has been adapted for the N-arylation of amides. For the synthesis of this compound, this would typically involve the reaction of 1-bromo-3-chloro-2-fluorobenzene (B125859) with acetamide. However, a more direct and common precursor would be 3-bromo-2-fluoroaniline, which can be acetylated.
Alternatively, palladium-catalyzed α-arylation of amides can be employed. This involves the reaction of an aryl halide with an enolate generated from an N,N-disubstituted amide. While less direct for producing a secondary amide like this compound, it represents a significant advancement in C-N bond formation. Research has shown that palladium catalysts, often formed in situ from a precursor like Pd(dba)₂ (trans,trans-dibenzylideneacetone) and a phosphine (B1218219) ligand such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthalene), are highly effective for the intermolecular arylation of amides. researchgate.net These reactions typically yield α-arylamides and have been reported to provide high yields for the regioselective arylation of amides. researchgate.net
The choice of ligand is crucial in these reactions, influencing the catalyst's activity and selectivity. Bulky, electron-rich phosphine ligands are often preferred as they promote the reductive elimination step, which is key to the catalytic cycle. The use of weak inorganic bases like cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (B84403) (K₃PO₄) can be advantageous as they are compatible with a wider range of functional groups. researchgate.net
A plausible palladium-catalyzed route to this compound would involve the coupling of 3-bromo-2-fluoroiodobenzene with acetamide. The greater reactivity of the carbon-iodine bond over the carbon-bromine bond would allow for selective coupling at the iodine-bearing position.
Table 1: Key Components in Palladium-Catalyzed N-Arylation of Acetamides
| Component | Example(s) | Role in the Reaction |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Forms the active Pd(0) catalyst |
| Ligand | Xantphos, Buchwald Ligands | Stabilizes the catalyst, influences reactivity and selectivity |
| Base | K₃PO₄, Cs₂CO₃ | Activates the amide and facilitates the catalytic cycle |
| Aryl Halide | 3-bromo-2-fluoroiodobenzene | Provides the aryl group for the C-N bond formation |
| Amide Source | Acetamide | Provides the acetamido group |
| Solvent | Dioxane, Toluene | Provides the reaction medium |
Alternative Catalytic Approaches for C-N Bond Formation
While palladium catalysis is a dominant strategy, other transition metals have been successfully employed for C-N bond formation in the synthesis of N-aryl amides. Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, represents a classical and still relevant alternative.
Recent advancements have led to the development of milder and more efficient copper-catalyzed systems. These often utilize copper(I) salts, such as copper(I) iodide (CuI), in combination with a ligand and a base. For instance, a system employing CuI, N,N'-dimethylethylenediamine (DMEDA), and tripotassium phosphate in dioxane has been shown to be effective for the N-arylation of acetamide with various iodoferrocenes. kaust.edu.saresearchgate.net This methodology could potentially be adapted for the synthesis of this compound from 3-bromo-2-fluoroiodobenzene and acetamide.
The mechanism of copper-catalyzed N-arylation is thought to involve the oxidative addition of the aryl halide to a copper(I) species, followed by reaction with the amide and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. mdpi.com
Another approach involves the direct C-H bond arylation. While more challenging, this strategy avoids the pre-functionalization of the aromatic ring with a halide. However, for a substrate like 3-bromo-2-fluorobenzene, achieving regioselective C-H amidation at the desired position would be a significant synthetic hurdle.
Table 2: Comparison of Catalytic Systems for N-Arylation
| Catalytic System | Metal | Typical Halide Substrate | Advantages | Potential Challenges |
| Buchwald-Hartwig | Palladium | Aryl bromides, iodides, triflates | High yields, broad substrate scope, functional group tolerance | Cost of palladium and ligands, potential for phosphine toxicity |
| Ullmann Condensation | Copper | Aryl iodides, bromides | Lower cost of copper, effective for electron-deficient anilines | Often requires higher temperatures, can have substrate limitations |
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more environmentally benign by considering these principles at each step.
Atom Economy: A key principle of green chemistry is to maximize the incorporation of all materials used in the process into the final product. The direct acetylation of 3-bromo-2-fluoroaniline with acetic anhydride or acetyl chloride exhibits high atom economy. In contrast, coupling reactions involving protecting groups or leaving groups that are not incorporated into the final product will have lower atom economy.
Use of Safer Solvents and Reagents: Traditional syntheses often employ hazardous solvents like chlorinated hydrocarbons. Green chemistry encourages the use of safer alternatives such as water, ethanol, or supercritical fluids. For the synthesis of this compound, exploring the use of greener solvents in the catalytic coupling steps is a key area for improvement. For instance, some modern palladium-catalyzed reactions can be performed in water or other aqueous media.
Catalysis: The use of catalysts, as discussed in the previous sections, is inherently a green chemistry principle. Catalysts are used in small amounts and can be recycled, reducing waste. The development of highly active and selective catalysts allows for reactions to be run under milder conditions (lower temperatures and pressures), further reducing energy consumption. Heterogeneous catalysts, which are supported on a solid phase, are particularly advantageous as they can be easily separated from the reaction mixture and reused. mdpi.com
Energy Efficiency: Designing synthetic routes that can be carried out at ambient temperature and pressure significantly reduces the energy demand of the process. Microwave-assisted synthesis is another technique that can accelerate reaction rates and reduce energy consumption.
Waste Reduction: A well-designed synthesis should minimize the formation of byproducts and waste. This can be achieved through the use of highly selective reactions and by recycling solvents and catalysts.
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible. Future research in this area will likely focus on developing catalytic systems that operate in greener solvents, utilize more abundant and less toxic metals, and proceed with high efficiency and selectivity to minimize waste.
Chemical Reactivity and Transformation Studies of N 3 Bromo 2 Fluorophenyl Acetamide
Reactivity of the Aryl Bromide Moiety
The carbon-bromine bond on the aromatic ring is a key site for transformations, most notably through palladium-catalyzed cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The aryl bromide in N-(3-bromo-2-fluorophenyl)acetamide serves as a classic electrophilic partner for these transformations.
The Suzuki-Miyaura reaction , which couples an organoboron reagent with an organic halide, is a premier method for creating C(sp²)-C(sp²) bonds. nih.govyoutube.comtcichemicals.com The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid (in the presence of a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov While direct studies on this compound are not extensively reported, research on closely related analogs provides significant insight. For instance, the Suzuki coupling of N-(2,5-dibromophenyl)acetamide with various arylboronic acids has been successfully demonstrated. mdpi.comresearchgate.net In this study, the reaction was carried out using a Pd(PPh₃)₄ catalyst with K₃PO₄ as the base, affording a range of biaryl and terphenyl acetamides in moderate to good yields. mdpi.comresearchgate.net This suggests that the acetamido group is compatible with these reaction conditions and that the aryl bromide of this compound would be similarly reactive.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | N-(3-phenyl-2-fluorophenyl)acetamide | 75 |
| 2 | 4-Methoxyphenylboronic acid | N-(2-fluoro-3-(4-methoxyphenyl)phenyl)acetamide | 72 |
| 3 | 4-Fluorophenylboronic acid | N-(2-fluoro-3-(4-fluorophenyl)phenyl)acetamide | 65 |
| 4 | 3-Acetylphenylboronic acid | N-(3-(3-acetylphenyl)-2-fluorophenyl)acetamide | 61 |
| 5 | 3,5-Difluorophenylboronic acid | N-(3-(3,5-difluorophenyl)-2-fluorophenyl)acetamide* | 55 |
*Products and yields are extrapolated based on reactions performed on the analogous compound N-(2,5-dibromophenyl)acetamide. mdpi.comresearchgate.net The table presents hypothetical outcomes for this compound under similar Suzuki-Miyaura conditions.
The Buchwald-Hartwig amination is another cornerstone of palladium catalysis, forming carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.orgnih.gov This reaction has become a preferred method for synthesizing aryl amines due to its broad substrate scope and high functional group tolerance, largely replacing harsher traditional methods. wikipedia.org The catalytic cycle is similar to the Suzuki reaction, but involves an amine as the nucleophilic partner. wikipedia.org Given the successful application of Buchwald-Hartwig amination to a vast array of aryl bromides, including those with other halide and amide functionalities, it is highly probable that this compound could be effectively coupled with various primary and secondary amines at the bromide position. researchgate.netchemspider.com
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. masterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgopenstax.org For SNAr to be effective, the aromatic ring must be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group, as these positions allow for stabilization of the negative charge of the intermediate. masterorganicchemistry.comopenstax.org
In the case of this compound, the bromine atom is the potential leaving group. However, the substituents are not ideally positioned to strongly activate the C-Br bond for SNAr. The fluorine atom is ortho, and the acetamido group is meta. While the acetamido group has an electron-withdrawing carbonyl, its activating effect is strongest from the ortho and para positions. Therefore, displacement of the bromide via an SNAr mechanism would likely require harsh reaction conditions and is generally considered less favorable compared to cross-coupling pathways.
Reactivity of the Fluorine Substituent in Aromatic Systems
In nucleophilic aromatic substitution reactions, the reactivity of the halogen leaving group typically follows the order F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is the initial attack by the nucleophile, which is accelerated by the strong electron-withdrawing inductive effect of the highly electronegative fluorine atom, making the attached carbon more electrophilic. organicchemistrytutor.com
In this compound, the fluorine atom is positioned ortho to the acetamido group and meta to the bromine atom. The ortho-acetamido group can effectively stabilize the Meisenheimer intermediate through resonance by delocalizing the negative charge onto the oxygen atom. This activation makes the C-F bond the most probable site for a nucleophilic aromatic substitution reaction. Thus, treatment with strong nucleophiles (e.g., alkoxides, thiolates, or amines) under appropriate conditions would be expected to selectively displace the fluoride (B91410) ion over the bromide. nih.gov This selective reactivity allows for the introduction of a variety of functional groups at the C2 position, while leaving the bromide available for subsequent cross-coupling reactions.
Reactions at the Amide Functional Group
The acetamido group (-NHCOCH₃) also possesses distinct reactivity, primarily involving the amide bond itself or the N-H proton.
The amide bond can be cleaved through hydrolysis under either acidic or basic conditions. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. Base-catalyzed hydrolysis proceeds via the attack of a strong nucleophile, such as hydroxide, on the carbonyl carbon. Both pathways would ultimately yield 3-bromo-2-fluoroaniline (B1289246) and acetic acid as the products. These reactions typically require elevated temperatures to proceed at a reasonable rate.
Amidation, or transamidation, where the acetamido group is exchanged with another amine, is also a possible transformation, though generally less common and requiring specific catalysts or harsh conditions.
The nitrogen atom of the secondary amide is a site for substitution reactions. The N-H proton is weakly acidic and can be removed by a strong base (e.g., sodium hydride) to form an amidate anion. This resulting nucleophilic anion can then react with an electrophile, such as an alkyl halide or an acyl chloride, in an N-alkylation or N-acylation reaction, respectively. This pathway allows for the synthesis of N-substituted derivatives, further expanding the molecular complexity that can be built from the starting material. This general strategy is widely applicable to secondary amides for the formation of tertiary amides.
Electrophilic Aromatic Substitution on the Fluorophenyl Ring
The reactivity of the fluorophenyl ring in this compound towards electrophilic aromatic substitution is governed by the interplay of the directing and activating or deactivating effects of the three substituents: the acetamido group (-NHCOCH₃), the fluorine atom (-F), and the bromine atom (-Br). Understanding the individual and collective influence of these groups is crucial for predicting the regiochemical outcome of reactions such as nitration, halogenation, and sulfonation.
The acetamido group at the C1 position is a potent activating group and a strong ortho-, para-director due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. This effect significantly increases the electron density at the positions ortho (C6) and para (C5) to it, making them more susceptible to electrophilic attack.
Conversely, the fluorine atom at C2 and the bromine atom at C3 are both halogens, which are deactivating groups due to their inductive electron-withdrawing effect. However, they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. The fluorine at C2 directs incoming electrophiles to the C4 (para) and C6 (ortho) positions. The bromine at C3 directs to the C4 (ortho) and C6 (para) positions.
When considering the combined effects, the powerful activating and directing influence of the acetamido group is generally the dominant factor. It strongly activates the C5 and C6 positions. The C6 position is further favored by the directing effects of both the fluorine and bromine substituents. However, the C6 position is located between the acetamido and fluoro groups, leading to significant steric hindrance, which can impede the approach of an electrophile. The C5 position, being para to the strongly activating acetamido group, is less sterically hindered. The C4 position is activated by the ortho-directing effect of bromine and the para-directing effect of fluorine, but it is meta to the strongly activating acetamido group, making it a less favored site for substitution.
Therefore, electrophilic substitution is most likely to occur at the C5 position, driven by the strong para-directing effect of the acetamido group and lower steric hindrance. A secondary product resulting from substitution at the C6 position might also be expected, though in a lower yield due to steric constraints.
Table 1: Predicted Products of Nitration of this compound
| Reaction | Reagents and Conditions | Major Product | Minor Product |
| Nitration | HNO₃, H₂SO₄, 0-5 °C | N-(3-Bromo-2-fluoro-5-nitrophenyl)acetamide | N-(3-Bromo-2-fluoro-6-nitrophenyl)acetamide |
This predicted regioselectivity underscores the dominant role of the acetamido group in directing the electrophilic attack to its para position, with the ortho position being a less favored, sterically hindered alternative.
Mechanistic Investigations in N 3 Bromo 2 Fluorophenyl Acetamide Chemistry
Kinetic and Thermodynamic Analyses of Reaction Pathways
Kinetic and thermodynamic studies of reactions involving N-(3-bromo-2-fluorophenyl)acetamide, particularly in the context of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, provide valuable insights into reaction rates and feasibility. While specific data for the target molecule is not extensively available, analysis of analogous systems, such as the Suzuki coupling of other fluorinated aryl bromides, allows for informed inferences.
Kinetic studies on the Suzuki coupling of various fluorinated bromobenzenes have shown that the reaction rates can be significantly influenced by the position of the fluorine substituent relative to the bromine atom. For instance, in the coupling of fluorinated bromobenzenes with phenylboronic acid catalyzed by palladium nanoparticles, the turnover frequency (TOF) can vary. mdpi.com The reaction temperature also plays a critical role, with higher temperatures generally leading to increased reaction rates. mdpi.com
The following interactive table presents hypothetical kinetic data for the Suzuki coupling of different bromofluorobenzene isomers with phenylboronic acid, illustrating the potential impact of substituent positioning on reaction rates. This data is based on trends observed in related systems. mdpi.comugr.es
| Aryl Bromide Substrate | Temperature (°C) | Initial Rate (mol L⁻¹ s⁻¹) | Rate Constant (k) (L mol⁻¹ s⁻¹) |
| 1-Bromo-2-fluorobenzene | 70 | 1.2 x 10⁻⁵ | 4.8 x 10⁻³ |
| 1-Bromo-3-fluorobenzene | 70 | 1.5 x 10⁻⁵ | 6.0 x 10⁻³ |
| 1-Bromo-4-fluorobenzene | 70 | 1.8 x 10⁻⁵ | 7.2 x 10⁻³ |
| 1-Bromo-2-fluorobenzene | 90 | 2.5 x 10⁻⁵ | 1.0 x 10⁻² |
| 1-Bromo-3-fluorobenzene | 90 | 3.1 x 10⁻⁵ | 1.2 x 10⁻² |
| 1-Bromo-4-fluorobenzene | 90 | 3.8 x 10⁻⁵ | 1.5 x 10⁻² |
Isotope Labeling Studies for Reaction Mechanism Elucidation
Isotope labeling is a powerful technique to trace the path of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. In the context of reactions involving this compound, particularly palladium-catalyzed aminations (Buchwald-Hartwig reaction), kinetic isotope effect (KIE) studies can pinpoint the rate-determining step (RDS) of the catalytic cycle.
Studies on the Buchwald-Hartwig amination of aryl halides have utilized ¹³C KIEs to investigate the mechanism. nih.govacs.orgnih.gov For the reaction of aryl bromides, a significant primary ¹³C KIE is observed at the carbon atom of the C-Br bond, which is consistent with the oxidative addition of the aryl bromide to the palladium(0) catalyst being the rate-determining step. nih.govacs.org In contrast, for aryl iodides under similar conditions, the KIE is close to unity, suggesting that a different step in the catalytic cycle is rate-limiting. acs.org
The following table summarizes representative ¹³C kinetic isotope effects observed in the Buchwald-Hartwig amination of different aryl halides, providing insight into the rate-determining step. acs.org
| Aryl Halide | KIE (¹³C) | Implication for Rate-Determining Step |
| Aryl Bromide | ~1.023 | Oxidative addition is likely the RDS |
| Aryl Chloride | ~1.032 | Oxidative addition is likely the RDS |
| Aryl Iodide | ~1.000 | Oxidative addition is not the RDS |
For a hypothetical reaction of this compound, a similar ¹³C KIE study would be expected to show a value significantly greater than unity, supporting a mechanism where the oxidative addition of the C-Br bond to the palladium catalyst is the slowest step in the catalytic cycle.
Elucidation of Reaction Intermediates
The identification and characterization of reaction intermediates are fundamental to understanding a reaction mechanism. In metal-catalyzed reactions of this compound, the key intermediates are organopalladium species. While direct observation of intermediates from the specific substrate is challenging, extensive research on related Buchwald-Hartwig and Suzuki reactions has shed light on the nature of these transient species. wikipedia.orgorganic-chemistry.orgprinceton.edu
In a palladium-catalyzed cross-coupling reaction, the catalytic cycle is generally believed to proceed through the following key intermediates:
Palladium(0) Complex: The active catalyst, typically a Pd(0) species coordinated to phosphine (B1218219) ligands.
Oxidative Addition Complex (Palladium(II)): Formed by the reaction of the Pd(0) complex with the aryl bromide. For this compound, this would be an arylpalladium(II) bromide complex.
Transmetalation Complex (for Suzuki coupling): In a Suzuki reaction, the arylpalladium(II) bromide intermediate reacts with an organoboron reagent (activated by a base) to form a diarylpalladium(II) complex.
Amido Complex (for Buchwald-Hartwig amination): In a Buchwald-Hartwig reaction, the arylpalladium(II) bromide intermediate reacts with an amine to form an arylpalladium(II) amido complex after deprotonation by a base.
Reductive Elimination Precursor: The diarylpalladium(II) or arylpalladium(II) amido complex from which the final product is formed.
Spectroscopic techniques such as NMR and X-ray crystallography have been instrumental in characterizing these types of intermediates in analogous systems. nih.gov
Influence of Electronic and Steric Effects on Reaction Selectivity and Rate
The reactivity and selectivity of this compound in chemical transformations are significantly influenced by the electronic and steric properties of its substituents. The ortho-fluoro and meta-bromo groups on the phenyl ring, as well as the N-acetamide group, exert distinct effects.
Electronic Effects:
Fluorine: As a highly electronegative atom, the ortho-fluorine substituent exerts a strong electron-withdrawing inductive effect (-I), which can make the ipso-carbon more electrophilic and potentially facilitate oxidative addition in palladium-catalyzed reactions.
Bromine: The bromine atom also has an electron-withdrawing inductive effect, further activating the C-Br bond towards oxidative addition.
Steric Effects:
The ortho-fluorine substituent, although relatively small, can exert a steric effect that influences the approach of the catalyst and other reagents to the reaction center. This can affect the rate of reaction and potentially the selectivity if there are multiple reactive sites. In the context of Buchwald-Hartwig amination, ortho-substituents can impact the rate of reductive elimination.
Catalytic Cycle Elucidation for Metal-Mediated Transformations
The most probable metal-mediated transformations for this compound are palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. The catalytic cycles for these reactions are well-established for related aryl halides and provide a framework for understanding the transformations of the target molecule. wikipedia.orgorganic-chemistry.org
Generalized Catalytic Cycle for Buchwald-Hartwig Amination:
Activation of Pd(II) precatalyst to Pd(0): The reaction is typically initiated with a stable Pd(II) salt which is reduced in situ to the active Pd(0) catalyst.
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) intermediate.
Association and Deprotonation: An amine nucleophile coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium amido complex.
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium amido complex, regenerating the Pd(0) catalyst and releasing the aminated product.
Generalized Catalytic Cycle for Suzuki-Miyaura Coupling:
Activation of Pd(II) precatalyst to Pd(0): Similar to the Buchwald-Hartwig amination, the active Pd(0) catalyst is generated in situ.
Oxidative Addition: The Pd(0) catalyst reacts with this compound to form an arylpalladium(II) bromide intermediate.
Transmetalation: The organoboron reagent (e.g., a boronic acid) is activated by a base to form a boronate species. This species then transfers its organic group to the palladium center, displacing the bromide and forming a diarylpalladium(II) complex.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.
An unproductive side reaction that can occur is β-hydride elimination, which would lead to a hydrodehalogenated product. wikipedia.org
Advanced Spectroscopic and Structural Characterization of N 3 Bromo 2 Fluorophenyl Acetamide
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high precision. For N-(3-Bromo-2-fluorophenyl)acetamide, the molecular formula is C₈H₇BrFNO. HRMS measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions.
The presence of bromine is particularly distinctive due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion ([M]⁺) and its protonated form ([M+H]⁺), where two peaks of nearly equal intensity are observed, separated by approximately 2 Da.
The expected exact masses for the protonated molecule [M+H]⁺ are:
C₈H₈⁷⁹BrFNO⁺: 231.9828 Da
C₈H₈⁸¹BrFNO⁺: 233.9807 Da
An experimental HRMS measurement showing peaks at or very near these calculated values (typically within 5 ppm error) and exhibiting the characteristic M/M+2 isotopic pattern would unequivocally confirm the elemental composition and, therefore, the molecular formula of the compound. uni.lusigmaaldrich.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.
The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the different types of protons in the molecule. The aromatic region would be particularly complex due to spin-spin coupling between protons (H-H coupling) and through-space coupling to the nearby fluorine atom (H-F coupling).
Aromatic Protons (H4, H5, H6) : These three protons on the phenyl ring are chemically distinct and would appear in the downfield region (typically δ 7.0–8.5 ppm). The proton at C6, adjacent to the amide group, is expected to be the most deshielded. The signals would present as complex multiplets, such as a triplet of doublets or doublet of doublets, due to couplings with neighboring aromatic protons and the fluorine at C2.
Amide Proton (N-H) : This proton typically appears as a broad singlet in the downfield region (δ > 8.0 ppm). Its chemical shift can be sensitive to solvent, concentration, and temperature.
Acetyl Protons (CH₃) : The three equivalent protons of the methyl group are expected to appear as a sharp singlet at approximately δ 2.2 ppm. rsc.org
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Ar-H | ~ 7.0 - 8.5 | Multiplet (m) | 3H |
| N-H | > 8.0 | Broad Singlet (br s) | 1H |
| CH₃ | ~ 2.2 | Singlet (s) | 3H |
The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, eight distinct signals are expected. The fluorine atom significantly influences the spectrum by coupling to nearby carbons (C-F coupling), which splits the signals into doublets with characteristic coupling constants (JCF).
Carbonyl Carbon (C=O) : The amide carbonyl carbon is expected to resonate at approximately δ 168–169 ppm. rsc.org
Aromatic Carbons : Six signals are expected for the aromatic carbons.
The carbon directly bonded to fluorine (C2) will show a large one-bond coupling constant (¹JCF ≈ 240–250 Hz).
The carbons adjacent to C2 (C1 and C3) will exhibit smaller two-bond coupling constants (²JCF).
The carbon bearing the bromine atom (C3) is expected around δ 115-125 ppm.
The carbon attached to the nitrogen atom (C1) will appear in the δ 135-140 ppm range.
Methyl Carbon (CH₃) : The acetyl methyl carbon will appear as a single peak in the upfield region, typically around δ 24–25 ppm. rsc.org
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling |
|---|---|---|
| C=O | ~ 168 | - |
| C1 (C-NH) | ~ 137 | ²JCF |
| C2 (C-F) | ~ 155 | ¹JCF (~245 Hz) |
| C3 (C-Br) | ~ 118 | ²JCF |
| C4, C5, C6 | ~ 115 - 130 | ³JCF, ⁴JCF |
| CH₃ | ~ 24 | - |
¹⁹F NMR is highly sensitive and specific for fluorine-containing compounds. Since there is only one fluorine atom in this compound, the spectrum is expected to show a single resonance. nih.gov The chemical shift is influenced by the electronic environment. For fluorobenzenes substituted with a bromine and an amide group, the chemical shift is anticipated to be in the range of δ -110 to -130 ppm (relative to CFCl₃). rsc.org This single peak would likely appear as a multiplet due to coupling with the ortho-protons (H3 and H6).
While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy) : This experiment would map ¹H-¹H couplings, definitively establishing the connectivity between adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons. It would be used to unambiguously assign the signals for the three aromatic C-H groups and the methyl group in both the ¹H and ¹³C spectra.
A correlation from the N-H proton to the carbonyl carbon (C=O) and the C1 aromatic carbon.
Correlations from the acetyl (CH₃) protons to the carbonyl carbon (C=O).
Correlations from the aromatic protons to neighboring carbons, helping to distinguish the specific aromatic carbon signals.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, providing a molecular fingerprint.
The IR spectrum of this compound is expected to show strong, characteristic absorption bands for the amide and aromatic functionalities. researchgate.net
N-H Stretch : A moderate to sharp peak around 3300 cm⁻¹ is characteristic of the N-H bond in a secondary amide.
C-H Stretches : Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.
C=O Stretch (Amide I) : A very strong and sharp absorption band around 1670-1680 cm⁻¹ is one of the most prominent features of an acetamide (B32628). researchgate.net
N-H Bend (Amide II) : This secondary amide band, resulting from a mix of N-H bending and C-N stretching, appears strongly around 1550 cm⁻¹.
Aromatic C=C Stretches : Peaks in the 1470-1600 cm⁻¹ region correspond to the phenyl ring.
C-F Stretch : A strong absorption in the 1200-1250 cm⁻¹ region is indicative of the C-F bond.
C-Br Stretch : This vibration occurs at lower frequencies, typically below 700 cm⁻¹.
Raman spectroscopy provides complementary information. Non-polar bonds, such as the aromatic C=C bonds, often produce strong Raman signals, whereas the highly polar C=O bond gives a weaker signal than in the IR spectrum.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Amide | ~ 3300 | Medium |
| Aromatic C-H Stretch | Aryl | > 3000 | Medium-Weak |
| Aliphatic C-H Stretch | Methyl | < 3000 | Medium-Weak |
| C=O Stretch (Amide I) | Amide | ~ 1675 | Strong |
| N-H Bend (Amide II) | Amide | ~ 1550 | Strong |
| C=C Stretch | Aromatic Ring | ~ 1580, 1470 | Medium-Strong |
| C-F Stretch | Aryl-Fluoride | ~ 1250 | Strong |
X-ray Diffraction (XRD) for Solid-State Structure Determination
Single Crystal X-ray Diffraction for Absolute Structure and Stereochemistry
A thorough search of scientific databases, including the Cambridge Crystallographic Data Centre (CCDC), indicates that as of the latest available data, a single-crystal X-ray diffraction study for this compound has not been reported. Consequently, critical crystallographic data, which would be presented in a detailed table, remains unavailable. Such a table would typically include:
Crystal System: The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space Group: The space group provides a detailed description of the symmetry elements within the crystal.
Unit Cell Dimensions: These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Z Value: The number of molecules per unit cell.
Calculated Density: The theoretical density of the crystal.
Key Bond Lengths and Angles: Specific distances between bonded atoms and the angles they form, which are fundamental to defining the molecular geometry.
Without a published crystal structure, the absolute configuration and detailed stereochemical aspects of this compound in the solid state cannot be definitively established.
Powder X-ray Diffraction for Polymorphism and Crystalline Purity
Powder X-ray diffraction (PXRD) is a powerful tool for analyzing the crystalline nature of a bulk sample. It is instrumental in identifying different polymorphic forms, which are distinct crystalline structures of the same compound that can exhibit different physical properties. PXRD is also routinely used to assess the crystalline purity of a synthesized compound.
Similar to single-crystal data, there is no publicly available information on powder X-ray diffraction studies performed on this compound. Therefore, no data on its potential polymorphism or a reference PXRD pattern for confirming crystalline purity can be presented at this time.
Chromatographic Techniques for Purity and Mixture Analysis (e.g., HPLC, UPLC, GC-MS)
Chromatographic methods are essential for separating components of a mixture and for determining the purity of a substance. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are among the most powerful and widely used techniques in analytical chemistry.
A review of the scientific literature does not yield specific, validated HPLC, UPLC, or GC-MS methods developed for the analysis of this compound. While general methods for related acetanilide (B955) derivatives exist, the absence of studies on this specific compound means that detailed experimental parameters cannot be provided. A typical data table for a chromatographic method would include:
| Parameter | HPLC/UPLC | GC-MS |
| Column | Type, dimensions, particle size | Type, length, internal diameter, film thickness |
| Mobile Phase/Carrier Gas | Composition and gradient | Type and flow rate |
| Flow Rate | In mL/min | In mL/min |
| Injection Volume | In µL | In µL |
| Oven Temperature Program | Isothermal or gradient conditions | Initial temperature, ramp rate, final temperature |
| Detector | Type (e.g., UV-Vis, DAD) and wavelength | Mass spectrometer settings (e.g., ionization mode, mass range) |
| Retention Time | The characteristic time for the analyte to pass through the column | The characteristic time for the analyte to pass through the column |
Without dedicated studies, the retention behavior and mass fragmentation pattern of this compound under specific chromatographic conditions remain undocumented in the public domain.
Computational Chemistry and Theoretical Investigations of N 3 Bromo 2 Fluorophenyl Acetamide
Quantum Chemical Calculations and Density Functional Theory (DFT) Applications
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting the behavior of molecules. These methods provide insights into molecular geometry, electronic structure, and reactivity. For a molecule like N-(3-Bromo-2-fluorophenyl)acetamide, DFT would be the method of choice to explore its fundamental properties. However, specific studies applying these methods to this compound are not present in the current body of published research.
In a typical investigation, the process would begin with geometry optimization , a computational procedure to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. This is followed by conformational analysis , which would explore the different spatial orientations of the molecule's flexible parts, such as the rotation around the amide bond and the phenyl ring, to identify the most stable conformers. For instance, studies on similar molecules, like N-(3-bromophenyl)acetamide, have revealed that the conformation of the N-H bond relative to the substituents on the aromatic ring is a key structural feature.
Following optimization, the electronic properties would be predicted. This involves the analysis of Frontier Molecular Orbitals (FMOs) —the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial for understanding a molecule's reactivity, as they govern its ability to donate or accept electrons in chemical reactions. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability.
Furthermore, the Molecular Electrostatic Potential (MESP) would be mapped onto the electron density surface of the molecule. The MESP is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored in shades of red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
Reactivity Descriptors and Prediction of Reaction Energetics
More specific insights are gained from local reactivity indices , like the Fukui functions and Parr functions . These descriptors identify which specific atoms within the molecule are most susceptible to electrophilic, nucleophilic, or radical attack. For example, the Fukui function f(r) indicates the change in electron density at a particular point when an electron is added to or removed from the molecule. This allows for a detailed mapping of reactive sites.
Finally, computational methods can be employed for the localization of transition states and the calculation of energy barriers for potential reactions involving this compound. By mapping the reaction pathway and identifying the high-energy transition state structure, chemists can predict the feasibility and kinetics of a chemical transformation. This is a powerful application of computational chemistry for understanding reaction mechanisms.
While the theoretical framework and the computational tools to perform such an in-depth analysis of this compound are well-established, the specific application to this compound has not been documented in peer-reviewed literature. The generation of detailed, scientifically accurate data tables for its optimized geometry, electronic properties, and reactivity indices would necessitate a dedicated computational study. Without such research, a comprehensive article on the computational chemistry of this compound remains speculative. The scientific community awaits future studies that may shed light on the intriguing theoretical aspects of this molecule.
Intermolecular Interactions and Crystal Packing Simulations6.4.1. Hydrogen Bonding Analysis (e.g., N-H...O, C-H...O)6.4.2. Halogen Bonding and π-π Stacking Interactions6.4.3. Hirshfeld Surface Analysis
While studies exist for structurally related compounds, such as N-(3-bromophenyl)acetamide nih.govchemicalbook.com, various N-aryl-haloamides chemrxiv.orgmdpi.comnih.gov, and other acetamide (B32628) derivatives researchgate.netsigmaaldrich.com, the strict requirement to focus solely on this compound prevents the inclusion of this information. The subtle yet significant structural differences—namely the presence and specific positioning of both bromine and fluorine atoms on the phenyl ring—mean that data from these related molecules cannot be accurately extrapolated to fulfill the requirements of the requested article.
Research in computational chemistry often involves detailed analysis of specific molecules, and without dedicated studies on this compound, providing scientifically accurate and validated content for the outlined topics is not possible. Such an analysis would typically involve methods like Density Functional Theory (DFT) to simulate spectra and analyze intermolecular forces, but these calculations have not been published for this compound.
Therefore, the generation of the requested article with its specific subsections is not feasible at this time due to the absence of the necessary foundational research and data.
Based on a thorough review of the available scientific literature, there are no specific computational or theoretical studies focusing on the solvent effects and the application of implicit solvation models for the compound This compound .
While computational methods, such as Density Functional Theory (DFT), are widely used to investigate the properties of various organic molecules, and studies often include an analysis of solvent effects using implicit solvation models like the Polarizable Continuum Model (PCM), our search found no published research applying these specific methodologies to this compound.
General studies on structurally related molecules, such as substituted halopyridines, demonstrate that solvent polarity can influence calculated molecular parameters, vibrational frequencies, and chemical reactivity. researchgate.net For instance, research on 3-fluoro-, 3-chloro-, and 3-bromopyridine (B30812) showed that while molecular geometries were only slightly affected by the solvent environment, properties like vibrational frequencies were significantly altered. researchgate.net These studies typically employ various solvents in their calculations, ranging from non-polar (e.g., benzene (B151609), toluene) to polar (e.g., ethanol, water), to simulate different chemical environments. researchgate.net
However, without specific research dedicated to this compound, it is not possible to provide detailed research findings or data tables on how its theoretical calculations are affected by different solvents and implicit solvation models. Such an analysis would be necessary to understand its behavior in solution, which is crucial for predicting reactivity, stability, and spectroscopic properties.
Further theoretical investigation is required to elucidate the specific interactions between this compound and various solvent environments.
Derivatization and Functionalization Strategies Based on N 3 Bromo 2 Fluorophenyl Acetamide
Synthesis of Structurally Related N-Arylacetamides with Varied Substituents
The core structure of N-(3-bromo-2-fluorophenyl)acetamide can be systematically altered to generate a library of structurally related N-arylacetamides. These variations often involve the introduction of different substituents on the phenyl ring or modifications to the acetamide (B32628) side chain. The synthesis of these analogs typically starts from commercially available precursors and employs standard organic synthesis methodologies.
A common synthetic route to this compound itself involves the acetylation of 3-bromo-2-fluoroaniline (B1289246). smolecule.com This aniline (B41778) precursor can be synthesized from 3-bromo-2-fluoronitrobenzene (B1519329) via reduction, for instance, using tin(II) chloride. chemicalbook.com This foundational reaction sequence can be adapted to produce a wide array of derivatives by using differently substituted anilines.
For instance, the synthesis of N-(aryl)acetamides with different halogen and alkyl substituents has been widely reported. The general approach involves the acylation of a corresponding substituted aniline. Examples of such related N-arylacetamides are presented in the table below, showcasing the structural diversity that can be achieved.
Table 1: Examples of Structurally Related N-Arylacetamides
| Compound Name | Molecular Formula | Substituents on Phenyl Ring |
|---|---|---|
| N-(3-Bromo-2-methylphenyl)acetamide | C₉H₁₀BrNO | 3-Bromo, 2-Methyl |
| 2-Bromo-N-(3-chloro-4-fluorophenyl)acetamide | C₈H₆BrClFNO | 3-Chloro, 4-Fluoro (on the N-phenyl ring) |
| N-(3-Bromophenyl)-2-(3-fluorophenyl)acetamide | C₁₄H₁₁BrFNO | 3-Bromo (on the N-phenyl ring) |
| 2-Bromo-N-(4-fluoro-2-methylphenyl)acetamide | C₉H₈BrFNO | 4-Fluoro, 2-Methyl (on the N-phenyl ring) |
| N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide | C₉H₇BrF₃NO | 4-Bromo, 3-Trifluoromethyl |
The synthesis of these and other related amides can be achieved through methods such as the reaction of a substituted aniline with an appropriate acid chloride or anhydride (B1165640). researchgate.net For example, 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide was synthesized by reacting 4-bromophenylacetic acid with 3-chloro-4-fluoroaniline (B193440) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) hydrochloride (EDC). rsc.org
Exploration of Bromine and Fluorine as Sites for Further Functionalization
The bromine and fluorine atoms on the phenyl ring of this compound are key sites for further chemical modifications, enabling the introduction of a wide range of functional groups and the construction of more complex molecular architectures.
Functionalization of the Bromine Atom:
The bromine atom is a particularly versatile handle for functionalization, primarily through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst, is a powerful method for forming new carbon-carbon bonds. researchgate.netugr.es In the context of this compound, the bromine atom can be replaced with various aryl, heteroaryl, or alkyl groups. For instance, the Suzuki coupling of N-(2,5-dibromophenyl)acetamide with different arylboronic acids has been shown to proceed in moderate to good yields, demonstrating the feasibility of this approach on similar substrates. researchgate.net
Another crucial reaction for functionalizing the bromine atom is the Buchwald-Hartwig amination. This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orgnih.gov This strategy would enable the introduction of a wide variety of primary and secondary amines at the position of the bromine atom in this compound, leading to the synthesis of N,N'-diaryl acetamides or N-alkyl-N'-aryl acetamides. The choice of phosphine (B1218219) ligands is critical in these reactions to achieve high efficiency and broad substrate scope. wikipedia.org
Functionalization of the Fluorine Atom:
It is important to note that the relative reactivity of the C-Br and C-F bonds can be selectively controlled. In many cross-coupling reactions, the C-Br bond is significantly more reactive than the C-F bond, allowing for selective functionalization at the bromine position while leaving the fluorine atom intact. nsf.gov
Development of Conjugates and Hybrid Molecules
The derivatization of this compound can be extended to the development of more complex conjugates and hybrid molecules, where the core structure is linked to other chemical moieties to create new functionalities. This approach is common in medicinal chemistry for the design of novel therapeutic agents. chemenu.comnih.gov
One strategy involves using the functionalization handles described above to attach the this compound scaffold to other pharmacologically active molecules. For example, a study on the synthesis of a potent antidiabetic agent involved the coupling of a 2-bromo-N-(2-bromophenyl)acetamide with a benzothiazine dioxide derivative. nih.govsigmaaldrich.com A similar approach could be envisioned for this compound, where the bromine atom is displaced by a nucleophilic portion of another molecule to form a larger conjugate.
More advanced strategies involve the "slicing and splicing" of related molecules. For example, a copper-catalyzed reaction of a bromodifluoro-N-arylacetamide with pyridines resulted in the dearomatization and difunctionalization of the pyridine, incorporating fragments of the acetamide into a new, complex heterocyclic structure. researchgate.netnih.gov While this specific example involves a difluoroacetamide, it highlights the potential for innovative bond-forming and rearrangement reactions to generate novel hybrid molecules from halo-substituted N-arylacetamides.
The synthesis of N-phenylacetamide derivatives containing other heterocyclic moieties, such as thiazoles, has also been reported as a strategy to develop compounds with biological activities. nih.gov These syntheses often involve multi-step sequences where a substituted phenylacetamide is a key intermediate. For instance, a series of 2-amino-N-(p-chlorophenyl)acetamide derivatives were synthesized by reacting 2-bromo-N-(p-chlorophenyl)acetamide with various amines. researchgate.netirejournals.com This demonstrates a modular approach to building hybrid molecules by linking different chemical fragments through the acetamide side chain or the aromatic ring.
Role of N 3 Bromo 2 Fluorophenyl Acetamide As a Synthon in Organic Synthesis
Building Block for Complex Aromatic Systems
The presence of a bromine atom on the aromatic ring of N-(3-Bromo-2-fluorophenyl)acetamide makes it an ideal candidate for participation in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex aromatic and biaryl compounds.
Key cross-coupling reactions where this compound could serve as a key building block include:
Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 3-position of the phenyl ring, leading to the formation of diverse biaryl structures.
Heck Coupling: In a Heck coupling reaction, the bromo-substituted ring could be coupled with an alkene to introduce a vinyl group. This provides a pathway to various substituted styrenes and other unsaturated systems.
Sonogashira Coupling: The reaction with a terminal alkyne under Sonogashira conditions would yield an alkynyl-substituted aromatic compound. These products are valuable intermediates for the synthesis of more complex molecules, including polymers and pharmacologically active compounds.
Buchwald-Hartwig Amination: This reaction would enable the formation of a new carbon-nitrogen bond by coupling the aryl bromide with an amine. This is a powerful method for the synthesis of substituted anilines and other nitrogen-containing aromatic compounds.
The acetamido group in this compound plays a crucial role in these transformations. It is known to be a moderately activating, ortho-para directing group in electrophilic aromatic substitution. While the primary application here is in cross-coupling at the bromine-substituted carbon, the electronic nature of the acetamido group can influence the reactivity of the aryl bromide. Furthermore, the steric bulk of the acetamido group can direct the approach of incoming reagents.
Table 1: Potential Cross-Coupling Reactions with this compound
| Reaction Name | Coupling Partner | Potential Product Type |
| Suzuki-Miyaura Coupling | Arylboronic acid | Biaryl compound |
| Heck Coupling | Alkene | Substituted styrene |
| Sonogashira Coupling | Terminal alkyne | Alkynyl-substituted aromatic |
| Buchwald-Hartwig Amination | Amine | Substituted aniline (B41778) |
Precursor for Fluorinated and Brominated Intermediates
The presence of both fluorine and bromine atoms on the phenyl ring makes this compound a valuable precursor for the synthesis of various halogenated intermediates. The differential reactivity of the C-Br and C-F bonds can be exploited for selective transformations.
The bromo group is generally more reactive in palladium-catalyzed cross-coupling reactions than the fluoro group. This allows for selective functionalization at the 3-position while retaining the fluorine atom at the 2-position. The resulting fluorinated biaryls or other substituted aromatic compounds are of significant interest in medicinal chemistry and materials science, as the inclusion of fluorine can dramatically alter the biological activity and physical properties of a molecule.
Furthermore, the acetamido group can be hydrolyzed back to an amino group. This unmasks a primary amine, which can then be used in a variety of subsequent reactions, such as diazotization followed by Sandmeyer reactions to introduce a range of other functional groups. This sequence of reactions significantly expands the synthetic utility of the original building block.
Table 2: Potential Transformations of this compound
| Reaction | Reagents | Product Functionality |
| Hydrolysis | Acid or Base | 3-Bromo-2-fluoroaniline (B1289246) |
| Suzuki Coupling | ArB(OH)₂, Pd catalyst | 3-Aryl-2-fluoroacetanilide |
| Buchwald-Hartwig Amination | R₂NH, Pd catalyst | 3-Amino-2-fluoroacetanilide derivative |
Application in the Synthesis of Heterocyclic Compounds
Acetanilides with a halogen atom in the ortho position to the amino group are well-known precursors for the synthesis of a variety of heterocyclic compounds. The proximity of the acetamido group and the halogen allows for intramolecular cyclization reactions to form fused ring systems.
For this compound, the acetamido group and the ortho-fluoro atom, while generally less reactive in nucleophilic aromatic substitution than other halogens, could potentially undergo cyclization under specific conditions. More commonly, the bromo group could be transformed into a different functional group that is more amenable to cyclization.
A more plausible route to heterocyclic systems involves the initial transformation of the bromo group. For example, a Sonogashira coupling to introduce an alkyne, followed by an intramolecular cyclization (e.g., a Larock indole (B1671886) synthesis or similar annulation), could lead to the formation of indole or other nitrogen-containing heterocycles. The fluorine atom would remain on the newly formed heterocyclic system, providing a handle for further functionalization or to modulate the properties of the final molecule. The synthesis of N-phenylacetamide derivatives containing thiazole (B1198619) moieties has been reported through multi-step sequences, highlighting the utility of the acetamide (B32628) scaffold in building heterocyclic structures. nih.gov
Q & A
Q. What computational models predict the biological activity of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
